![molecular formula C25H16N2O3 B13656799 5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde: is a complex organic compound characterized by the presence of multiple aldehyde groups and a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde typically involves multi-step organic reactions. One common method includes the formylation of biphenyl derivatives followed by subsequent reactions to introduce the picolinaldehyde groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is crucial for its applications in advanced materials and research.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde groups in 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde can undergo oxidation to form carboxylic acids.
Reduction: These aldehyde groups can also be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as high surface area and porosity.
Biology and Medicine: In biological research, this compound can be used to study the interactions of aldehyde groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is used in the production of advanced polymers and materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde involves its ability to form covalent bonds with various substrates. The aldehyde groups can react with nucleophiles, such as amines and thiols, to form stable adducts. This reactivity is crucial for its role in the synthesis of complex organic frameworks and materials.
Comparaison Avec Des Composés Similaires
5,5’-(1,4-phenylene)dipicolinaldehyde: This compound has a similar structure but with a different substitution pattern on the biphenyl ring.
4,4’-Diformylbiphenyl: Another related compound with two formyl groups on the biphenyl structure.
Uniqueness: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is unique due to its specific substitution pattern, which allows for distinct reactivity and applications in materials science. Its ability to form covalent organic frameworks with hierarchical porosity sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C25H16N2O3 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
5-[3-(4-formylphenyl)-5-(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C25H16N2O3/c28-14-17-1-3-18(4-2-17)21-9-22(19-5-7-24(15-29)26-12-19)11-23(10-21)20-6-8-25(16-30)27-13-20/h1-16H |
Clé InChI |
RDICUCQVIUEUEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


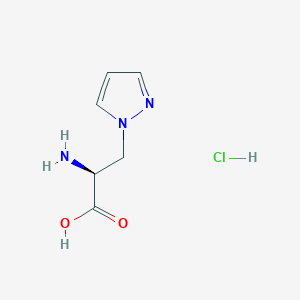
![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
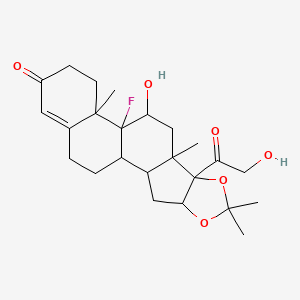
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
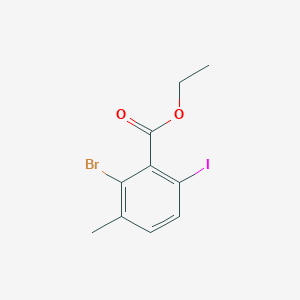
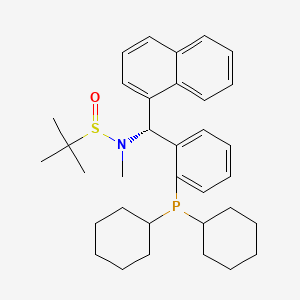
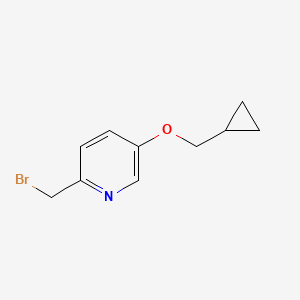
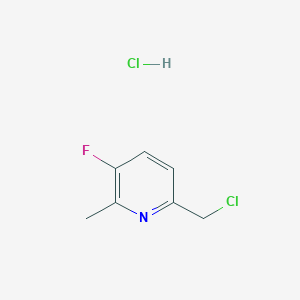
![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)
![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)

